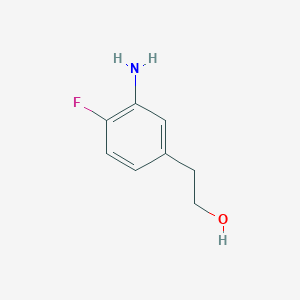
4-Amino-3-(trifluoromethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H4F3N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto the picolinonitrile scaffold. One common method involves the reaction of 3-(trifluoromethyl)picolinonitrile with an appropriate amine source under controlled conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted picolinonitrile derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)picolinonitrile
- 4-Amino-2-(trifluoromethyl)picolinonitrile
- 5-Amino-3-(trifluoromethyl)picolinonitrile
Uniqueness
4-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H4F3N3 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
4-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4(12)1-2-13-5(6)3-11/h1-2H,(H2,12,13) |
InChI-Schlüssel |
CIYLYFTZMOMXFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




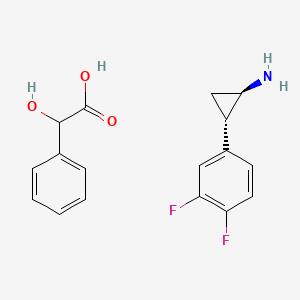


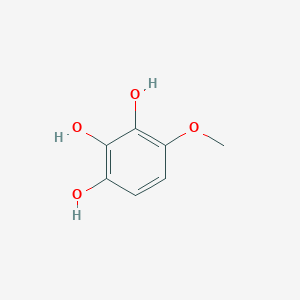
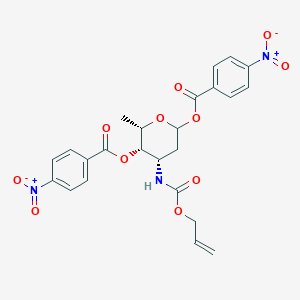
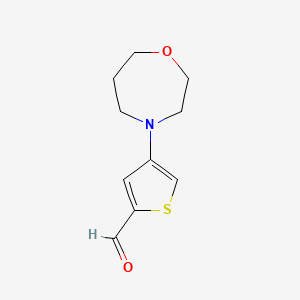

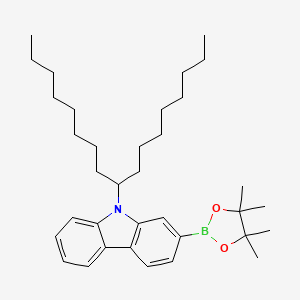
![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)
